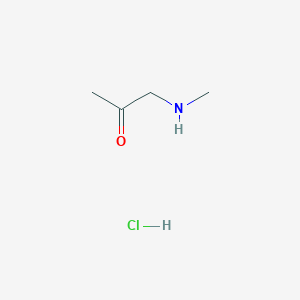

1-(Methylamino)acetone hydrochloride

Description

It is structurally characterized by a ketone group adjacent to a methylamino moiety, forming a secondary amine hydrochloride salt. Its physicochemical properties, such as solubility and stability, are inferred to align with similar hydrochlorides, which typically exhibit high water solubility and hygroscopicity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(methylamino)propan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(6)3-5-2;/h5H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUDZQQYUFGUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20041-74-1 | |

| Record name | 1-(methylamino)propan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cathinones

Both are psychoactive cathinones studied for neurotoxicity, with 3-FMC showing enhanced lipophilicity and dopamine receptor affinity due to its 3-fluorophenyl group . In contrast, 1-(Methylamino)acetone lacks the phenyl ring, likely reducing CNS activity but improving solubility (Table 1).

Table 1: Key Differences Between 1-(Methylamino)acetone HCl and Cathinones

| Compound | Core Structure | Substitution | Pharmacological Activity | Solubility (Inference) |

|---|---|---|---|---|

| 1-(Methylamino)acetone HCl | Acetone + methylamino | None | Limited CNS effects | High (hydrochloride) |

| Methcathinone (MC) | Propanone + phenyl | 2-Phenyl | Neurotoxic, stimulant | Moderate |

| 3-FMC | Propanone + fluorophenyl | 3-Fluorophenyl | Enhanced dopamine affinity | Lower (lipophilic) |

Cyclic Methylamino Derivatives

These compounds are intermediates in pharmaceutical synthesis (e.g., spirocyclic compounds in EP 4,374,877 A2), with cyclopropane/cyclohexane rings enhancing steric bulk and metabolic stability compared to 1-(Methylamino)acetone’s linear structure .

Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (CAS: 1417805-94-7) introduces a cyclopropane ring, which is associated with improved conformational rigidity and bioavailability in drug design .

Aromatic Methylamino Derivatives

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride (CAS: 958292-66-5) and Phenylephrine Hydrochloride (CAS: 61-76-7) demonstrate the impact of aromatic substitution.

d-Ephedrine HCl (CAS: 24221-86-1) shares the methylaminoethanol backbone but includes a phenyl group, enabling adrenergic receptor interaction and use as a decongestant .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Methylamino)acetone hydrochloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via reductive amination. For example, methylamine reacts with α-ketone precursors (e.g., acetone derivatives) under hydrogenation or using reducing agents like sodium cyanoborohydride. The hydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid. Reaction optimization includes adjusting pH (7–8 for reductive amination), temperature (25–60°C), and solvent polarity (e.g., ethanol/water mixtures) to improve yield .

- Data Example : In analogous syntheses (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride), yields of 80% were achieved using ethyl acetate as a solvent and HCl for salt formation .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Methodology :

- LCMS : Confirms molecular ion peaks (e.g., [M+H]⁺). For structurally similar compounds, m/z values like 411 or 618 are observed .

- HPLC : Retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) assess purity .

- NMR : Key signals include methylamino protons (δ 2.3–3.1 ppm) and ketone carbonyls (δ 200–220 ppm in ¹³C NMR) .

- Best Practice : Cross-validate with elemental analysis and FTIR for functional group confirmation.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Findings : Hydrochloride salts generally exhibit high aqueous solubility due to ionic character. Stability testing in DMSO or PBS (pH 7.4) at 4°C shows <5% degradation over 72 hours. Avoid prolonged exposure to light or basic conditions to prevent deprotonation .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter systems, and what experimental models are used to study its pharmacodynamics?

- Methodology :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-dopamine) in transfected HEK293 cells to measure affinity for monoamine transporters.

- In Vivo Models : Microdialysis in rodent brains quantifies dopamine/serotonin release. For cathinone analogs, EC₅₀ values for dopamine reuptake inhibition range from 10–100 nM .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for methylamino derivatives?

- Methodology :

- Variable Temperature NMR : Resolves dynamic rotational barriers in methylamino groups.

- COSY/NOESY : Assigns coupling patterns (e.g., geminal vs. vicinal protons).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.5 ppm of experimental values .

Q. How is the compound’s reactivity in nucleophilic or electrophilic reactions exploited for derivatization in medicinal chemistry?

- Case Study : The ketone group undergoes condensation with hydrazines to form hydrazones for bioactivity screening. Methylamino groups participate in Mannich reactions, enabling the synthesis of spirocyclic analogs (e.g., 5,6-diazaspiro[3.5]non-8-ene derivatives) with improved CNS penetration .

Key Challenges and Recommendations

- Purity Optimization : Use preparative HPLC (C18 columns, acetonitrile/water gradients) to remove byproducts from reductive amination .

- Biological Assays : Preclude false positives in receptor studies by testing for off-target effects (e.g., MAO inhibition) .

- Data Reproducibility : Adhere to standardized protocols (e.g., ICH guidelines) for spectroscopic and chromatographic analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.